(2E)-5-bromo-N-hydroxypyridine-2-carboximidoyl chloride
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Overview
Description
5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride is a chemical compound with the molecular formula C6H4BrClN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a chlorinating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or experimental effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-pyridinecarboxylic acid: A precursor in the synthesis of 5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride.
2-Pyridinecarboximidoyl chloride: A related compound with similar reactivity but lacking the bromine and hydroxy groups.
Uniqueness
5-Bromo-N-hydroxy-2-pyridinecarboximidoyl Chloride is unique due to the presence of both bromine and hydroxy groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and a valuable tool in biochemical research .
Properties
Molecular Formula |
C6H4BrClN2O |
---|---|
Molecular Weight |
235.46 g/mol |
IUPAC Name |
(2E)-5-bromo-N-hydroxypyridine-2-carboximidoyl chloride |
InChI |
InChI=1S/C6H4BrClN2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H/b10-6+ |
InChI Key |
IDDNIGSLIWGZNV-UXBLZVDNSA-N |
Isomeric SMILES |
C1=CC(=NC=C1Br)/C(=N\O)/Cl |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=NO)Cl |
Origin of Product |
United States |
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